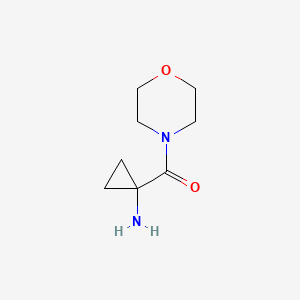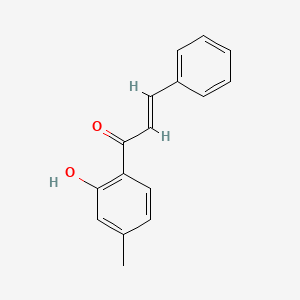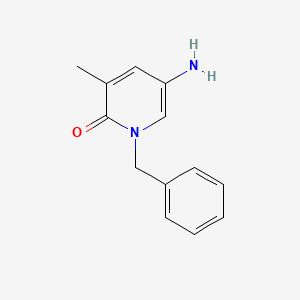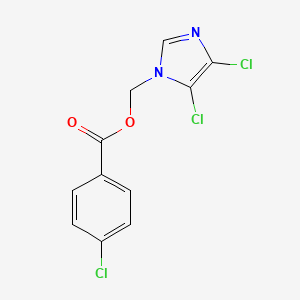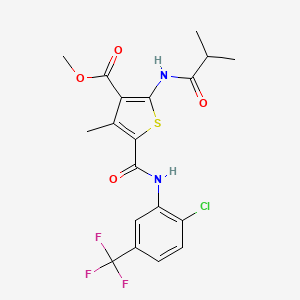
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that combines a thiophene ring with multiple functional groups, including a carbamoyl group, an isobutyramido group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups:
Carbamoylation and Amidation: The carbamoyl and isobutyramido groups are introduced via nucleophilic substitution reactions. The carbamoyl group can be added using phosgene or a similar reagent, while the isobutyramido group can be introduced using isobutyryl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate would depend on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-amino-4-methylthiophene-3-carboxylate
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-ethylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C19H18ClF3N2O4S |
|---|---|
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClF3N2O4S/c1-8(2)15(26)25-17-13(18(28)29-4)9(3)14(30-17)16(27)24-12-7-10(19(21,22)23)5-6-11(12)20/h5-8H,1-4H3,(H,24,27)(H,25,26) |
Clave InChI |
SSOSAFZNNBIDNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


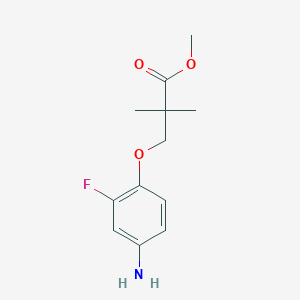
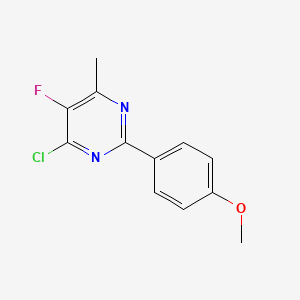
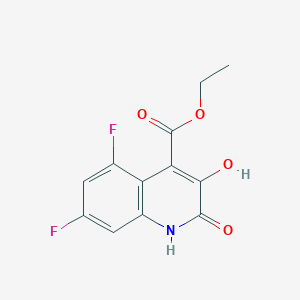
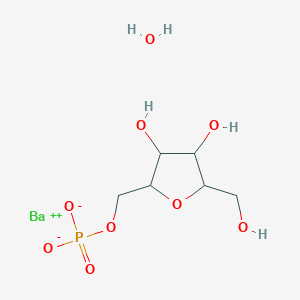
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
